2H-pyrazolo[3,4-b]pyridine-3-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N4O2S |
|---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-2-1-3-8-5(4)9-10-6/h1-3H,(H2,7,11,12)(H,8,9,10) |
InChI Key |
OIEVYXJJRILWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrazolo 3,4 B Pyridine 3 Sulfonamide and Its Derivatives
Strategies for Constructing the Pyrazolo[3,4-b]pyridine Core
The assembly of the pyrazolo[3,4-b]pyridine ring system is a cornerstone of synthetic efforts. The two primary approaches involve either annelating a pyridine (B92270) ring onto a pre-existing pyrazole (B372694) or constructing a pyrazole ring onto a pyridine precursor. The regiochemical outcome, yielding the 1H- or the less common 2H-isomer, is a critical aspect of these synthetic designs. While the literature predominantly describes the synthesis of the 1H-isomer, the principles can often be adapted to achieve the desired 2H-scaffold through careful selection of starting materials and reaction conditions.
Cyclocondensation Reactions
Cyclocondensation reactions are a widely employed and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core. These reactions typically involve the formation of the pyridine ring from a suitably substituted aminopyrazole precursor.
A prevalent strategy for constructing the pyrazolo[3,4-b]pyridine skeleton involves the reaction of 5-aminopyrazoles with various 1,3-dielectrophilic synthons. These dielectrophiles can include α,β-unsaturated ketones, 1,3-diketones, and their synthetic equivalents. The reaction proceeds through an initial Michael addition of the 5-aminopyrazole to the electrophilic species, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic pyrazolopyridine system. mdpi.comnih.gov
The regioselectivity of this reaction, particularly with unsymmetrical 1,3-dielectrophiles, is a key consideration. The relative electrophilicity of the two carbonyl groups in a 1,3-diketone, for instance, can dictate the final substitution pattern on the pyridine ring. nih.gov For example, in reactions with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the trifluoromethyl group reacts preferentially. nih.gov
| 5-Aminopyrazole Derivative | 1,3-Dielectrophile | Catalyst/Conditions | Product | Reference |
| 5-Amino-1-phenylpyrazole (B52862) | α,β-Unsaturated Ketones | ZrCl4, EtOH/DMF, 95 °C | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | mdpi.com |
| 1-Phenyl-3-methyl-5-aminopyrazole | 1,3-Diketones | Glacial AcOH | N-phenyl-3-methyl substituted 1H-pyrazolo[3,4-b]pyridines | nih.gov |
An alternative and powerful approach to the pyrazolo[3,4-b]pyridine core involves the annulation of a pyrazole ring onto a pre-existing pyridine scaffold. This is commonly achieved through the reaction of 2-chloronicotinic acid derivatives, such as 2-chloro-3-cyanopyridines or 2-chloro-3-formylpyridines, with substituted hydrazines. cdnsciencepub.comresearchgate.net The reaction typically proceeds via an initial nucleophilic displacement of the chloride at the 2-position by the hydrazine (B178648), followed by an intramolecular cyclization involving the substituent at the 3-position (e.g., cyano or formyl group) to form the pyrazole ring. cdnsciencepub.com This method offers a high degree of control over the substitution pattern of the final product.
| 2-Chloronicotinic Acid Derivative | Hydrazine Derivative | Conditions | Product | Reference |
| 2-Chloro-3-cyanopyridine | Substituted Hydrazines | Excess hydrazine component | 3-Amino-pyrazolo[3,4-b]pyridines | cdnsciencepub.com |
| 2-Chloro-3-formylpyridine | Hydrazine | - | 1H-Pyrazolo[3,4-b]pyridine | cdnsciencepub.com |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as an efficient and atom-economical strategy for the synthesis of complex heterocyclic systems like pyrazolo[3,4-b]pyridines. These reactions involve the one-pot combination of three or more starting materials to form the final product, incorporating most of the atoms from the reactants. A common MCR approach involves the reaction of a 5-aminopyrazole, an aldehyde, and an active methylene (B1212753) compound. nih.gov The reaction mechanism often involves the initial formation of an α,β-unsaturated intermediate from the aldehyde and the active methylene compound, which then undergoes a Michael addition with the 5-aminopyrazole, followed by cyclization and aromatization. nih.gov
N-Alkylation and Functionalization of the Pyrazole-Pyridine Linkage
Following the construction of the pyrazolo[3,4-b]pyridine core, further diversification can be achieved through N-alkylation of the pyrazole nitrogen. The regioselectivity of N-alkylation (at N1 or N2) is a critical aspect, influencing the final isomeric form of the derivative. While the literature extensively covers N-alkylation leading to 1H-isomers, selective synthesis of 2H-isomers often requires specific synthetic design, such as starting with an appropriately substituted pyridine precursor that directs the cyclization to form the 2H-scaffold.
Introduction and Functionalization of the Sulfonamide Moiety at the 3-Position
Detailed and specific methodologies for the direct introduction and functionalization of a sulfonamide moiety at the 3-position of the 2H-pyrazolo[3,4-b]pyridine core are not extensively documented in the reviewed scientific literature. General strategies for the synthesis of sulfonamides typically involve the reaction of a sulfonyl chloride with an amine. Therefore, the synthesis of 2H-pyrazolo[3,4-b]pyridine-3-sulfonamide would likely proceed through a 2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride intermediate.
The preparation of this key intermediate could potentially be achieved through:
Direct Sulfonation: Electrophilic sulfonation of the 2H-pyrazolo[3,4-b]pyridine core. However, the reactivity of the pyrazolo[3,4-b]pyridine system towards sulfonation needs to be considered, as the 4-position of aminopyrazoles can be susceptible to electrophilic attack. cdnsciencepub.com
From a 3-Amino Precursor: Diazotization of a 3-amino-2H-pyrazolo[3,4-b]pyridine derivative followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride.
From a Precursor Already Containing the Sulfonamide Moiety: Utilizing a starting material, such as a substituted hydrazine or a pyridine derivative, that already bears a sulfonamide group or a precursor that can be readily converted into one.
Once the 2H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride is obtained, the final sulfonamide can be synthesized by reaction with ammonia (B1221849) or a primary or secondary amine. Further functionalization of the sulfonamide nitrogen is also a possibility for creating a diverse range of derivatives.
Due to the limited specific information available in the searched literature, detailed research findings and data tables for the introduction and functionalization of the sulfonamide moiety at the 3-position of the 2H-pyrazolo[3,4-b]pyridine ring system cannot be provided at this time.
Nucleophilic Substitution Reactions Involving the Sulfonamide Group
The synthesis of pyrazolopyridine sulfonamides often involves creating the sulfonamide group itself through a nucleophilic substitution reaction. This typically entails the reaction of a pyrazolopyridine sulfonyl chloride intermediate with a primary or secondary amine. This classic method allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, enabling the creation of diverse derivative libraries.
Another key synthetic route involves nucleophilic aromatic substitution (SNAr) on a halogenated pyrazolopyridine scaffold. For instance, the synthesis of C-4 substituted pyrazolo[3,4-b]pyridine nucleosides has been achieved through the nucleophilic displacement of a chlorine atom at the C-4 position. nih.gov This methodology can be extended to introduce various nucleophiles, including precursors to the sulfonamide group or other functionalities. Similarly, 2-chloropyridine (B119429) derivatives are common precursors where the chlorine is displaced by a nucleophile like hydrazine hydrate, leading to the formation of 3-amino-1H-pyrazolo[3,4-b]pyridines, which can be further functionalized. lookchem.comresearchgate.net
For example, the synthesis of N-(aryl)-2-hydrazinylpyridinesulfonamides proceeds via the displacement of a chloro group on the pyridine ring by hydrazine hydrate, demonstrating a robust nucleophilic substitution pathway. mdpi.com
Table 1: Examples of Nucleophilic Substitution in Pyridine Sulfonamide Synthesis
| Precursor | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Chloro-N-(3,5-dimethylphenyl)pyridine-3-sulfonamide | Hydrazine Hydrate | N-(3,5-dimethylphenyl)-2-hydrazinylpyridine-3-sulfonamide | 85% | mdpi.com |
| 2-Chloro-N-(3-methylphenyl)pyridine-5-sulfonamide | Hydrazine Hydrate | 2-Hydrazinyl-N-(3-methylphenyl)pyridine-5-sulfonamide | 84% | mdpi.com |
Condensation and Cyclization Reactions Utilizing the Sulfonamide Functionality
The construction of the core 2H-pyrazolo[3,4-b]pyridine ring system is predominantly achieved through condensation and subsequent cyclization reactions. A prevalent strategy involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov The initial step is a condensation reaction, which is then followed by an intramolecular cyclization and dehydration/aromatization to form the fused pyridine ring.
While the sulfonamide group does not typically participate directly in the primary ring-forming cyclization, its precursor, often a cyano or ester group, is critical. For instance, 3-cyano-2-chloropyridines react with hydrazine to form 3-amino-1H-pyrazolo[3,4-b]pyridines. lookchem.com This amino group is a key handle for further derivatization, including diazotization and subsequent conversion to a sulfonyl chloride, which can then be used to form the sulfonamide.
In a different approach, the condensation of dienamines with various amines containing sulfonamide fragments has been used to synthesize pyrazolo[4,3-c]pyridines, an isomer of the target scaffold. mdpi.com This highlights the utility of condensation reactions in building the pyrazolopyridine core with a pre-existing sulfonamide moiety on one of the reactants. A novel synthesis of pyrazolo[3,4-b]pyridines was also achieved through the condensation of 2-pyrone with 3-aminopyrazolone. researchgate.net
Catalytic Approaches in this compound Synthesis
Modern synthetic strategies increasingly rely on catalysis to improve reaction efficiency, yield, and selectivity. Both Lewis acid and transition-metal catalysis play significant roles in the synthesis of the pyrazolopyridine scaffold.
Lewis Acid Catalysis
Lewis acid catalysis is frequently employed to facilitate the condensation and cyclization reactions that form the pyrazolopyridine core. Various Lewis acids have been shown to be effective. For example, the synthesis of pyrazole derivatives has been efficiently achieved through a Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines, with catalysts such as SnCl4, BF3·OEt2, and TiCl4 proving effective. nih.govacs.org
In the direct synthesis of the pyrazolo[3,4-b]pyridine ring, ZrCl4 has been used to catalyze the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones. mdpi.com The Lewis acid activates the carbonyl group of the ketone, facilitating the initial Michael addition and the subsequent cyclization cascade. nih.govmdpi.com The use of a silica-based magnetic nanocatalyst functionalized with alginic acid, which contains Lewis acidic Fe³⁺ sites, has also been reported for the synthesis of pyrazolopyridine derivatives under mild, environmentally friendly conditions. rsc.org
Table 2: Lewis Acid Catalysis in Pyrazolopyridine Synthesis
| Catalyst | Substrates | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| SnCl4, BF3·OEt2 | 3-Ethoxycyclobutanone, Hydrazine | Pyrazole | Complete regioselectivity | acs.org |
| ZrCl4 | 5-Amino-1-phenyl-pyrazole, α,β-Unsaturated Ketone | 1H-Pyrazolo[3,4-b]pyridine | Catalyzes cyclization | mdpi.com |
Transition Metal-Catalyzed Reactions
Transition metal catalysis, particularly with palladium and copper, is indispensable for the functionalization of the pyrazolo[3,4-b]pyridine core, including the introduction of substituents necessary for building complex sulfonamide derivatives. researchgate.net
Palladium-catalyzed cross-coupling reactions are widely used for C-C and C-N bond formation. nih.gov The Suzuki-Miyaura coupling, for instance, is a powerful tool for arylating the pyrazolopyridine ring, using boronic acids and a palladium catalyst. acs.org The Buchwald-Hartwig amination is another cornerstone reaction, enabling the coupling of amines to a halogenated pyrazolopyridine precursor. nih.gov This is particularly relevant for synthesizing N-aryl sulfonamide derivatives, where the aryl group can be introduced via this method. In one reported synthesis, Pd(PPh₃)₄ was used to couple a substituted benzyl (B1604629) group to the pyrazolopyridine core. nih.gov
Copper catalysts are also versatile, being used in various cross-coupling reactions (C-N, C-S, C-O) and as Lewis acids in homogeneous catalysis. researchgate.net These reactions are crucial for the late-stage functionalization of the heterocyclic system, allowing for the introduction of diverse chemical groups.
Regioselectivity and Stereoselectivity in this compound Synthesis
Controlling selectivity is a critical aspect of synthesizing complex heterocyclic molecules like this compound.
Regioselectivity: The formation of the pyrazolopyridine core can lead to different regioisomers, such as pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. The outcome is often dictated by the reaction conditions and the nature of the starting materials. nih.gov When using unsymmetrical 1,3-dicarbonyl compounds in condensation with 5-aminopyrazole, the regioselectivity of the cyclization depends on the relative electrophilicity of the two carbonyl groups. nih.gov Similarly, the cyclization of 3-acylpyridine N-oxide tosylhydrazones can yield a mixture of isomers, but moderate regiocontrol can be achieved by carefully selecting the electrophile and solvent combination. nih.gov The direct C-H sulfonylation of pyridine rings also presents regioselectivity challenges, though recent methods have shown that the choice of base can direct the functionalization to the C4-position. chemrxiv.org
Stereoselectivity: While the core pyrazolo[3,4-b]pyridine-3-sulfonamide is achiral, stereoselectivity becomes crucial when chiral centers are introduced, for example, through glycosylation or the attachment of chiral substituents. In the synthesis of pyrazolopyridine nucleosides, the glycosylation of the pyrazole nitrogen was found to be stereospecific, proceeding via an SN2 mechanism to yield the β-anomer exclusively. nih.gov The development of catalytic enantioselective reactions for pyridine derivatives, such as the Reissert reaction, opens pathways for synthesizing chiral piperidine (B6355638) subunits, a methodology that could be adapted for creating stereochemically defined pyrazolopyridine derivatives. nih.gov
Advanced Spectroscopic and Analytical Characterization of 2h Pyrazolo 3,4 B Pyridine 3 Sulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
In the ¹H NMR spectra of pyrazolo[3,4-b]pyridine derivatives, characteristic signals corresponding to the protons of the fused heterocyclic ring system and any substituents are observed. For instance, protons on the pyridine (B92270) ring typically appear as doublets or double doublets in the aromatic region (δ 7.0-9.0 ppm). The NH proton of the pyrazole (B372694) ring, if present, often appears as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O. jst.go.jp Protons of substituent groups, such as methyl or phenyl groups, will have characteristic chemical shifts and coupling patterns that aid in their assignment.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazolo[3,4-b]pyridine core are indicative of their electronic environment. Quaternary carbons, such as those at the fusion of the two rings, can be identified by their lack of a signal in DEPT-135 spectra. The signals for carbons bearing electron-withdrawing groups, like the sulfonamide, will be shifted downfield. For example, in a series of pyrazolo[4,3-c]pyridine sulfonamides, the protons of the sulfonamide moiety were observed in the region of δ 6.91–7.88 ppm in the ¹H NMR spectra. nih.gov
¹H NMR Data for Selected 2H-pyrazolo[3,4-b]pyridine Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Methyl 3-oxo-5-(2-sulfamoylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate | DMSO-d₆ | 11.28 (br. s, 1H, NH); 8.51 (s, 1H, CH); 8.18 (s, 1H, CH); 6.95 (br. s, 2H, NH₂); 4.49 (t, J = 6.3 Hz, 2H, CH₂); 3.89 (s, 3H, OCH₃); 3.55 (t, J = 6.3 Hz, 2H, CH₂) mdpi.com |
| Methyl 3-oxo-5-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate | DMSO-d₆ | 11.29 (br. s, 1H, NH); 8.53 (s, 1H, CH); 8.18 (s, 1H, CH); 7.78 (d, J = 8.6 Hz, 2H, 2CH); 7.49 (d, J = 8.6 Hz, 2H, 2CH); 7.11 (br. s, 2H, NH₂); 4.35 (t, J = 6.2 Hz, 2H, CH₂); 3.89 (s, 3H, OCH₃); 3.20 (t, J = 6.2 Hz, 2H, CH₂) mdpi.com |
| 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine | Not Specified | Singlets for three proton intensity at about δ 2.46 ppm assigned to CH₃ at position-4. A singlet around δ 7.5 ppm integrating for one proton. researchgate.net |
¹³C NMR Data for a 2H-pyrazolo[3,4-b]pyridine Derivative
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Methyl 3-oxo-5-(2-sulfamoylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate | DMSO | 164.45, 163.47, 141.64, 140.41, 139.98, 115.52, 111.75, 54.30, 52.39, 51.77, 39.68 mdpi.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectra of 2H-pyrazolo[3,4-b]pyridine-3-sulfonamide and its derivatives exhibit characteristic absorption bands. The sulfonamide group gives rise to two distinct stretching vibrations for the S=O bond, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide and the pyrazole ring appears in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the heterocyclic rings are found in the 1650-1450 cm⁻¹ region. For instance, in a study of novel pyrazolo[3,4-b]pyridine derivatives, the FT-IR spectrum showed absorption bands at 3216 cm⁻¹ (NH), 3057 cm⁻¹ (aromatic CH), 2927 cm⁻¹ (aliphatic CH), 1667 cm⁻¹ (C=O), and 1619 cm⁻¹ (C=N). jst.go.jp
Characteristic IR Absorption Bands for 2H-pyrazolo[3,4-b]pyridine Sulfonamide Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (Pyrazole, Sulfonamide) | 3400-3200 |
| Aromatic C-H Stretch | >3000 |
| Asymmetric SO₂ Stretch | 1350-1300 |
| Symmetric SO₂ Stretch | 1160-1120 |
| C=N and C=C Stretch (Aromatic Rings) | 1650-1450 |
Mass Spectrometry (MS, ESI-MS, HRMS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like sulfonamides, often yielding the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.
The fragmentation patterns observed in the mass spectra of pyrazolo[3,4-b]pyridine derivatives can provide valuable structural information. Common fragmentation pathways may involve the loss of small molecules such as SO₂, HCN, or cleavage of substituent groups. asianpubs.orgresearchgate.net For example, the mass spectra of several pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines showed fragmentation initiated by the elimination of a CO molecule followed by other fragments like halogens or halogen acids. asianpubs.orgresearchgate.net In a study of pyrazolo[4,3-e] rsc.orgresearchgate.netnih.govtriazine sulfonamide derivatives, ESI-MS was used to evaluate their molecular weights. nih.gov
Mass Spectrometry Data for a Pyrazolo[4,3-e] rsc.orgresearchgate.netnih.govtriazine Sulfonamide Derivative
| Compound | Ionization Method | Calculated m/z | Found m/z |
| (S)-N-(1-Hydroxy-3-phenylpropan-2-yl)-4-(3-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-e] rsc.orgresearchgate.netnih.govtriazin-1-yl)benzenesulfonamide | HRMS (ESI) | 503.11659 [M⁺+H] | 503.11719 [M⁺+H] nih.gov |
Elemental Analysis (CHNS)
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and identity of the compound. For instance, the elemental analysis of a novel pyrazolo[3,4-b]pyridine derivative was reported as: Anal. Calcd for C₁₉H₁₆BrN₅OS (442.33): C, 51.59; H, 3.65; Br, 18.06; N, 15.83; S, 7.25. Found: C, 51.46; H, 3.59; Br, 18.00; N, 15.78; S, 7.17. jst.go.jp
Elemental Analysis Data for a Pyrazolo[3,4-b]pyridine Derivative
| Compound | Formula | Calculated (%) | Found (%) |
| C₁₉H₁₆BrN₅OS | C₁₉H₁₆BrN₅OS | C: 51.59, H: 3.65, N: 15.83, S: 7.25 | C: 51.46, H: 3.59, N: 15.78, S: 7.17 jst.go.jp |
X-ray Crystallography for Structural Elucidation
In a study of two pyrazolo[3,4-b]pyridine derivatives, X-ray crystallography revealed that the compounds crystallized in monoclinic and triclinic systems with space groups P2₁/n and P₁, respectively. researchgate.net The crystal structure provides valuable insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound. For example, the X-ray structure of a pyrazolo[4,3-c]pyridine derivative bound to a protein guided further optimization of the compound. acs.org
Crystallographic Data for a Pyrazolo[3,4-b]pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic researchgate.net |
| Space Group | P2₁/n researchgate.net |
Structure Activity Relationship Sar Studies and Lead Optimization of 2h Pyrazolo 3,4 B Pyridine 3 Sulfonamide Derivatives
Impact of Substituent Diversity on Biological Potency and Selectivity
The biological profile of 2H-pyrazolo[3,4-b]pyridine-3-sulfonamide derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. Modifications at the pyrazole (B372694) ring, the pyridine (B92270) ring, and the sulfonamide moiety all play a crucial role in modulating potency and selectivity against different biological targets.
Role of Pyrazole N-H Exposure and Substituents at N1, C3, C4, C5, C6
The pyrazole portion of the scaffold, particularly the nitrogen atoms, is a key interaction point. For certain targets, such as adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), the exposure of the pyrazole N-H group has been proven to be essential for activation potency. nih.gov This suggests that the N-H group may act as a crucial hydrogen bond donor in the active site of the target protein.
In the context of inhibitors for Tropomyosin receptor kinases (TRKs), the pyrazolo part of the molecule is considered a suitable hydrogen bond center, further emphasizing the importance of the pyrazole nitrogens in target engagement. nih.gov
Substitutions at other positions of the pyrazolo[3,4-b]pyridine core also significantly influence activity. While specific SAR data for substituents at C3, C4, C5, and C6 of the this compound core is target-dependent, studies on related pyrazolopyridine derivatives highlight the importance of these positions. For instance, in a series of pyrazolo[3,4-b]pyridine derivatives, para substitution on a diphenyl group attached to the core was found to be critical for activation potency against AMPK. nih.gov
Influence of Sulfonamide Substituents and Linkers on Target Interaction
The sulfonamide group is a cornerstone of the pharmacophore for many derivatives, often acting as a key interacting moiety with the target protein. For metalloenzymes like carbonic anhydrases, the primary sulfonamide group is known to be a highly effective zinc-binding group (ZBG), coordinating with the zinc ion in the enzyme's active site. nih.govnih.gov
Lead optimization studies on pyrazole sulfonamides as inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT) have demonstrated the profound impact of modifying the sulfonamide nitrogen. nih.govnih.govdundee.ac.uk The secondary sulfonamide in the lead compounds was found to be significantly ionized at physiological pH, contributing to high polar surface area (PSA) and poor central nervous system (CNS) penetration. nih.gov
A key optimization strategy involved "capping" the secondary sulfonamide with groups like methyl. This modification was designed to reduce PSA and prevent deprotonation. nih.govnih.gov As illustrated in the table below, capping the sulfonamide nitrogen of compound 7 with a methyl group to give compound 24 significantly enhanced brain penetration (brain:blood ratio from <0.1 to 3.7) without a major loss in potency. nih.gov This strategy proved effective across various inhibitors in the series, indicating the sulfonamide moiety was a primary reason for poor CNS penetration. nih.gov
| Compound | R Group | TbNMT IC50 (μM) | Brain:Blood Ratio |
|---|---|---|---|
| 7 | H | 0.007 | <0.1 |
| 24 | CH3 | 0.023 | 3.7 |
The nature of the linker connecting the pyrazolopyridine core to other parts of the molecule also has a substantial effect. In studies of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors, the linker between the benzenesulfonamide (B165840) and the pyrazolopyridine moiety was critical. mdpi.com The presence of an N-methylpropionamide linker was found to be favorable for inhibitory activity, whereas a direct connection or a simple ethylene (B1197577) (-CH2-CH2-) linker was detrimental to activity. nih.govmdpi.com
Rational Design Principles for Enhanced Activity and Specificity
Based on SAR studies, several rational design principles have been established to improve the therapeutic potential of this compound derivatives.
A primary strategy involves modulating physicochemical properties to enhance drug-like characteristics. For instance, to improve blood-brain barrier permeability for treating stage 2 Human African Trypanosomiasis, a key design principle was the reduction of polar surface area and capping the acidic sulfonamide group. nih.govnih.govdundee.ac.uk This approach successfully transformed compounds with poor CNS exposure into ones with significantly improved brain penetration. nih.gov
Another important principle is the introduction of conformational flexibility to enhance selectivity. In the TbNMT inhibitor series, replacing a rigid core aromatic with a flexible linker significantly improved selectivity. nih.govnih.gov This suggests that a more flexible scaffold can better adapt to the specific topology of the target's binding site, reducing off-target effects.
Structure-based drug design, utilizing molecular docking and modeling, is also a crucial tool. In the development of AMPK activators, molecular modeling studies helped to identify key hydrogen bond interactions, guiding the synthesis of more potent compounds. nih.gov Similarly, for TRK inhibitors, a scaffold hopping strategy combined with computer-aided drug design was employed to develop novel derivatives. nih.gov
Identification of Key Pharmacophoric Elements for Target Engagement
A pharmacophore model for this class of compounds typically includes several key features responsible for target binding and biological activity.
Hydrogen Bonding Regions: The pyrazolo[3,4-b]pyridine core itself is a critical pharmacophoric element. The pyrazole N-H is often an essential hydrogen bond donor. nih.gov Molecular docking studies have shown that the nitrogen atoms of the fused ring system can form hydrogen bonds with key amino acid residues like Gln, Cys, and Gly in the target's active site. nih.govmdpi.com
Zinc-Binding Group (for Metalloenzymes): In targets such as carbonic anhydrases, the sulfonamide moiety (-SO₂NH₂) is the primary pharmacophoric feature, acting as a zinc-binding group that anchors the inhibitor to the active site. nih.gov The potency of these inhibitors is directly related to the ability of the sulfonamide to coordinate with the zinc ion.
Acceptor/Donor Groups in Linkers and Substituents: Oxygen atoms of the sulfonamide group frequently act as hydrogen bond acceptors, interacting with backbone or side-chain donors of the protein. mdpi.com Other substituents on the core or the sulfonamide can be tailored to introduce additional interaction points, thereby increasing potency and selectivity.
Molecular modeling of an AMPK activator, for example, revealed important hydrogen bond interactions with Lys29, Asp88, and Arg83, defining the specific pharmacophoric requirements for that particular target. nih.gov
Computational and Theoretical Chemistry Approaches in 2h Pyrazolo 3,4 B Pyridine 3 Sulfonamide Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2H-pyrazolo[3,4-b]pyridine-3-sulfonamide research, docking studies are crucial for understanding how these molecules interact with their biological targets at the atomic level.
Ligand-Protein Binding Mode Analysis
Molecular docking simulations have been instrumental in elucidating the binding modes of pyrazolo[3,4-b]pyridine derivatives with various protein targets. For instance, studies on analogous pyrazolo[3,4-b]pyridine compounds as inhibitors of Tropomyosin receptor kinase A (TRKA) have revealed key interactions within the ATP-binding pocket. researchgate.net These studies often show the pyrazolo[3,4-b]pyridine core acting as a hinge-binder, forming critical hydrogen bonds with backbone residues of the protein. The sulfonamide group, a common feature in many biologically active molecules, is known to act as a zinc-binding group in metalloenzymes like carbonic anhydrases, a class of enzymes that some pyrazolopyridine sulfonamides have been shown to inhibit. nih.govresearchgate.net In such cases, the deprotonated sulfonamide nitrogen coordinates with the zinc ion in the active site.
While specific docking studies on this compound are not extensively documented in publicly available literature, the binding modes of closely related pyrazolo[3,4-b]pyridine derivatives can provide valuable insights. For example, in the case of TRKA inhibitors, the pyrazole (B372694) nitrogen often forms a hydrogen bond with a backbone NH group, while the pyridine (B92270) ring can engage in π-π stacking interactions with aromatic residues like phenylalanine. nih.gov The sulfonamide moiety would be expected to form additional hydrogen bonds with nearby amino acid residues, further stabilizing the ligand-protein complex.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Carbonic Anhydrase | Zinc ion, Thr199, Glu105 | Coordination, Hydrogen Bonding | nih.gov |
| TRKA | Glu546, Met620, Lys627 | Hydrogen Bonding | researchgate.net |
| Mps1 Kinase | Cys604, Met602 | Hydrogen Bonding | nih.gov |
Prediction of Binding Affinities and Interaction Energies
Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These scores are calculated based on a scoring function that considers various energetic terms such as van der Waals forces, electrostatic interactions, and hydrogen bonding. For a series of pyrazolo[3,4-b]pyridine derivatives targeting TRKA, docking scores have been shown to correlate with their experimentally determined inhibitory activities (pIC50 values). researchgate.net
For example, in a study of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors, docking scores ranged from -12.672 to -14.169 kcal/mol, indicating strong binding to the target. researchgate.net The most potent compounds in this series generally exhibited the most favorable docking scores. These computational predictions of binding affinity are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
| Compound Series | Target | Predicted Binding Affinity Range (kcal/mol) | Reference |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | -12.672 to -14.169 | researchgate.net |
| Pyrazolo[4,3-c]pyridine sulfonamides | Carbonic Anhydrase II | Not explicitly stated in kcal/mol, but potent inhibition observed | mdpi.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel bioactive molecules from large chemical databases. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target.
In the context of pyrazolo[3,4-b]pyridine research, pharmacophore models have been developed based on the known binding modes of active compounds. For instance, a pharmacophore hypothesis, designated ADRR_1, was generated for a series of pyrazolo[3,4-b]pyridine-based TRKA inhibitors. researchgate.net This model identified key features required for biological activity, which were then used to search virtual libraries of compounds for new potential inhibitors. researchgate.net
Virtual screening campaigns using such pharmacophore models can efficiently filter through millions of compounds to identify a smaller, more manageable set of candidates for further investigation. This approach significantly reduces the time and cost associated with high-throughput screening. Subsequent molecular docking and scoring of the "hit" compounds from the virtual screen can further refine the selection process, leading to the identification of novel and potent inhibitors with the desired pyrazolo[3,4-b]pyridine scaffold.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic electronic and structural properties of molecules like this compound. These methods can be used to investigate conformational preferences, tautomeric stability, and electronic properties that govern the molecule's reactivity and interactions.
Conformational Analysis and Tautomeric Stability
The pyrazolo[3,4-b]pyridine ring system can exist in different tautomeric forms. For the unsubstituted pyrazolo[3,4-b]pyridine, theoretical calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol. nih.gov This has important implications for which tautomer is likely to be the biologically active form. The presence of a sulfonamide group at the 3-position of the 2H-tautomer, as in this compound, could potentially influence this tautomeric equilibrium.
DFT calculations can be employed to determine the relative energies of different conformers and tautomers of this compound in various environments (e.g., in vacuum or in a solvent). Such studies are crucial for understanding the molecule's behavior in solution and in the binding pocket of a protein. For other sulfonamide-containing heterocyclic systems, DFT calculations have successfully predicted the predominance of specific tautomeric forms in different solvents. nih.gov
Electronic Structure and Reactivity Predictions
Quantum chemical calculations can provide detailed information about the electronic structure of this compound. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can all be calculated.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective of the interactions between a ligand, such as a this compound derivative, and its target protein at an atomic level. This computational method simulates the movement of atoms and molecules over time, providing a detailed view of the conformational changes and stability of the ligand-protein complex.
In a recent study focusing on pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin receptor kinase A (TRKA), a crucial target in cancer therapy, MD simulations were employed to validate the findings from molecular docking studies. nih.govresearchgate.net The simulations were conducted to assess the stability of the complex formed between the most promising ligand and the TRKA protein. nih.govresearchgate.net The results of these simulations confirmed the robust and stable interactions between the pyrazolo[3,4-b]pyridine derivative and the active site of the TRKA protein. nih.govresearchgate.net Specifically, the simulations showed that key hydrogen bonds and hydrophobic interactions identified in the initial docking studies were maintained throughout the simulation, underscoring the stability of the binding. nih.govresearchgate.net
The insights gained from MD simulations are critical for understanding the binding kinetics and thermodynamics of this compound-based inhibitors. By observing the dynamic behavior of the ligand in the binding pocket, researchers can identify key residues that are crucial for maintaining a stable interaction. This information is invaluable for the rational design of new derivatives with improved affinity and residence time at the target protein.
Table 1: Key Parameters in Molecular Dynamics Simulations of Pyrazolo[3,4-b]pyridine Derivatives
| Parameter | Description | Relevance in Drug Design |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of a protein-ligand complex from its initial docked pose over time. | A stable RMSD indicates that the ligand remains in its binding pocket and the complex is stable. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein residues. | Identifies critical hydrogen bond interactions that contribute to binding affinity and specificity. |
| Binding Free Energy Calculations | Estimates the strength of the interaction between the ligand and the protein. | Helps in ranking and prioritizing compounds based on their predicted binding affinity. |
| Conformational Changes | Analyzes changes in the three-dimensional structure of both the ligand and the protein upon binding. | Provides insights into the induced-fit mechanism and potential allosteric effects. |
Homology Modeling for Target Protein Structures
The successful application of structure-based drug design techniques, including molecular docking and dynamics simulations, is contingent upon the availability of a high-resolution three-dimensional structure of the target protein. However, for many proteins of therapeutic interest, experimentally determined structures from techniques like X-ray crystallography or NMR spectroscopy are not available. In such cases, homology modeling provides a powerful alternative to generate a reliable 3D model of the target protein.
Homology modeling, also known as comparative modeling, is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. The process involves identifying a protein with a known experimental structure (the template) that has a high sequence similarity to the protein of interest (the target). The amino acid sequence of the target protein is then aligned with the sequence of the template, and a 3D model of the target is built based on the atomic coordinates of the template's backbone.
This technique has been widely used in the study of various drug targets for pyrazolopyridine derivatives, particularly kinases, which are a common target for this class of compounds. nih.govfrontiersin.org For instance, when the crystal structure of a specific kinase is not available, a homology model can be constructed using the known structure of a closely related kinase as a template. frontiersin.org This model can then be used for virtual screening of pyrazolo[3,4-b]pyridine-based compound libraries to identify potential inhibitors.
For example, in the discovery of inhibitors for the vascular endothelial growth factor receptor 2 (VEGFR2), a homology model of the enzyme was created based on the crystal structures of related fibroblast growth factor receptors (FGFR) to guide the design of potent and selective inhibitors. frontiersin.org Similarly, in the development of trypanocidal agents, a homology model of Trypanosoma brucei PEX14 was constructed to perform in silico screening of pyrazolo[4,3-c]pyridine derivatives. acs.org
The accuracy of a homology model is highly dependent on the sequence identity between the target and the template. Generally, a sequence identity of 30% or higher is required to build a useful model. The generated model is then subjected to rigorous evaluation and refinement to ensure its stereochemical quality and accuracy before being used in subsequent drug design studies. Homology modeling, therefore, plays a crucial role in expanding the applicability of computational drug design to a wider range of biological targets for this compound and its analogs.
Future Research Directions and Advanced Methodologies for 2h Pyrazolo 3,4 B Pyridine 3 Sulfonamide
Development of Advanced In Vitro Biological Assay Systems
The limitations of traditional two-dimensional (2D) cell culture models in predicting clinical outcomes have prompted a shift towards more complex and physiologically relevant in vitro systems. spandidos-publications.com Three-dimensional (3D) models, such as spheroids and organoids, are at the forefront of this evolution, offering a more accurate representation of in vivo tumor microenvironments. spandidos-publications.combiologists.com These models better replicate crucial aspects of cellular architecture, cell-cell interactions, and nutrient gradients, which significantly influence drug response. spandidos-publications.comresearchgate.net
For compounds like 2H-pyrazolo[3,4-b]pyridine-3-sulfonamide derivatives, which often target kinases within complex signaling pathways, 3D culture systems can reveal sensitivities and resistance mechanisms not observable in 2D monolayers. biologists.comnih.gov For instance, studies have shown that the activity of the AKT-mTOR-S6K signaling pathway can be lower in 3D spheroids compared to 2D cultures, altering the response to targeted inhibitors. biologists.comresearchgate.net Patient-derived organoids (PDOs) are a particularly promising platform, as they can be generated from individual patient tumors, enabling personalized drug screening to predict clinical responses to various therapies. nih.govnih.gov The integration of high-content imaging with these 3D models further allows for detailed, multi-parametric analysis of cellular responses to pyrazolo[3,4-b]pyridine sulfonamides.
Table 1: Comparison of In Vitro Assay Systems
| Feature | Traditional 2D Culture | Advanced 3D Culture (Spheroids/Organoids) |
|---|---|---|
| Cellular Architecture | Monolayer, artificial | Multicellular, tissue-like structures |
| Cell-Cell Interaction | Limited, primarily lateral | Extensive, mimics native tissue |
| Nutrient/Oxygen Gradients | Uniform distribution | Forms gradients, similar to in vivo tumors researchgate.net |
| Predictive Accuracy | Lower, often fails to translate to clinical results spandidos-publications.com | Higher, more predictive of in vivo drug efficacy and resistance spandidos-publications.comnih.gov |
| Application | Initial high-throughput screening | Preclinical validation, personalized medicine, study of resistance spandidos-publications.com |
Exploration of Novel Biological Targets for Pyrazolo[3,4-b]pyridine Sulfonamides
While the pyrazolo[3,4-b]pyridine scaffold is well-established as a core component of inhibitors for kinases like CDKs, JAKs, and TRKs, its therapeutic potential is not limited to these targets. rsc.orgrsc.orgnih.gov Ongoing research is focused on identifying novel biological targets for this versatile scaffold, thereby expanding its potential applications. The pyrazole (B372694) ring and its fused pyridine (B92270) system offer multiple points for chemical modification, allowing for the creation of diverse compound libraries that can be screened against a wide array of biological targets. nih.govbenthamdirect.com
Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated inhibitory activity against a range of kinases and other enzymes, including c-Met, TANK-binding kinase 1 (TBK1), and Pim kinases, highlighting the scaffold's adaptability. nih.govrsc.orgnih.gov Furthermore, some pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of carbonic anhydrases, indicating that the broader pyrazolopyridine sulfonamide class has applications beyond kinase inhibition. researchgate.net Future research will likely involve large-scale proteomic and chemoproteomic screening approaches to deconstruct the mechanism of action of existing compounds and to uncover entirely new protein targets, potentially leading to first-in-class therapeutic agents for a variety of diseases. rsc.orgnih.gov
Table 2: Investigated Biological Targets for Pyrazolo[3,4-b]pyridine Derivatives
| Target Family | Specific Example(s) | Therapeutic Area | Reference(s) |
|---|---|---|---|
| Tyrosine Kinases | c-Met, TRKA, RET | Oncology | nih.govrsc.orgnih.gov |
| Serine/Threonine Kinases | TBK1, Pim-1, AKT2, CDKs | Oncology, Autoimmune Disease | nih.govnih.govmdpi.com |
| Adenosine (B11128) Receptors | A1 Adenosine Receptor | Neurology | nih.gov |
| Other Enzymes | Carbonic Anhydrase (related scaffolds) | Various | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, shifting from traditional, often serendipitous methods to a more rational, data-driven approach. mdpi.com For the this compound class, AI/ML models can accelerate the design-synthesis-test cycle significantly. These computational tools can analyze vast datasets of existing compounds to build predictive models for biological activity and physicochemical properties. youtube.com
Generative models, a key AI technology, can design novel molecular structures from scratch that are optimized for specific kinase targets while possessing desirable drug-like properties. nih.govnih.gov These models learn the underlying patterns from known active molecules and can generate new, diverse pyrazolo[3,4-b]pyridine derivatives that have a high probability of being active. nih.govtandfonline.com Additionally, Quantitative Structure-Activity Relationship (QSAR) models can be developed to rationalize the link between the chemical structure of these compounds and their biological affinity, guiding chemists in making more informed decisions for lead optimization. nih.gov
Table 3: Applications of AI/ML in Pyrazolo[3,4-b]pyridine Sulfonamide Design
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Modeling | Algorithms create novel molecular structures with desired properties based on learned chemical patterns. nih.govtandfonline.com | Rapid generation of diverse and potent inhibitor candidates. |
| Predictive Modeling (QSAR) | Models predict the biological activity (e.g., IC₅₀) of new compounds based on their structure. nih.gov | Prioritization of synthetic targets, reducing wasted effort. |
| ADMET Prediction | In silico models forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. youtube.com | Early identification of compounds with poor pharmacokinetic profiles. |
| Virtual Screening | Computationally screens large virtual libraries of compounds against a biological target. | Efficiently identifies potential hit compounds from vast chemical spaces. |
Microfluidic and High-Throughput Screening Methodologies
More recently, microfluidic technologies, often termed "organ-on-a-chip," have emerged as a powerful platform for drug screening. nih.govnih.gov These systems use micro-scale channels to culture cells in a dynamic environment that mimics the physiological conditions of human organs, including fluid flow and mechanical stress. mdpi.comresearchgate.net Organ-on-a-chip models allow for the testing of this compound derivatives in complex, multi-cell type systems that can simulate, for example, a tumor and its surrounding vasculature. researchgate.net This technology offers the potential for higher-throughput screening than traditional 3D culture while using significantly smaller amounts of reagents and compounds, making it a cost-effective and highly predictive tool for preclinical evaluation. mdpi.com
Table 4: Comparison of Screening Methodologies
| Methodology | Throughput | Physiological Relevance | Reagent Consumption | Key Advantage |
|---|---|---|---|---|
| Conventional Assays | Low to Medium | Varies | High | Detailed mechanistic studies |
| High-Throughput Screening (HTS) | Very High (>100,000s of compounds) nih.gov | Low (typically biochemical or 2D cell-based) | Medium to High | Speed and scale for library screening drugdiscoverytrends.com |
| Organoid Screening | Medium | High nih.govresearchgate.net | Medium | Patient-specific drug response prediction youtube.com |
| Microfluidics (Organ-on-a-Chip) | High | Very High mdpi.com | Very Low | Mimics organ-level physiology and dynamics nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
